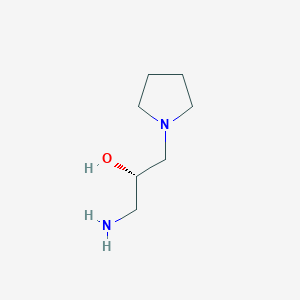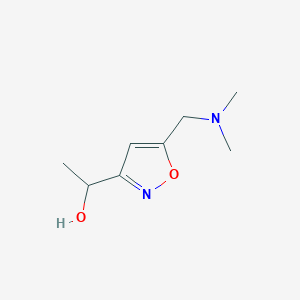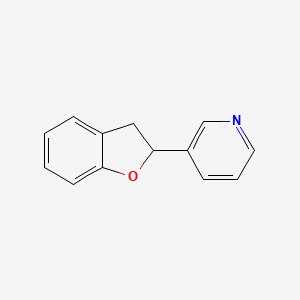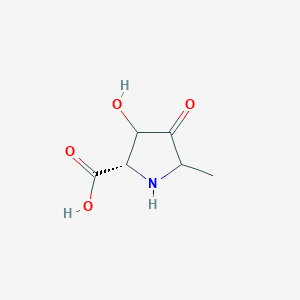
(2S)-3-Hydroxy-5-methyl-4-oxopyrrolidine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-3-Hydroxy-5-methyl-4-oxopyrrolidine-2-carboxylic acid is a chiral compound with significant importance in organic chemistry and biochemistry. This compound features a pyrrolidine ring, a hydroxyl group, a methyl group, and a carboxylic acid group, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-3-Hydroxy-5-methyl-4-oxopyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as L-proline.
Reaction Steps: The key steps include the protection of functional groups, selective oxidation, and subsequent deprotection to yield the desired compound.
Reaction Conditions: Common reagents used in the synthesis include oxidizing agents like potassium permanganate or sodium periodate, and protecting groups such as tert-butyldimethylsilyl chloride (TBDMS-Cl).
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and optimized reaction conditions ensures high yield and purity of the final product.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
科学研究应用
(2S)-3-Hydroxy-5-methyl-4-oxopyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications in drug development, particularly in the design of enzyme inhibitors.
Industry: The compound is utilized in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism by which (2S)-3-Hydroxy-5-methyl-4-oxopyrrolidine-2-carboxylic acid exerts its effects involves interactions with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence metabolic pathways by acting as a substrate or inhibitor, affecting the overall biochemical processes.
相似化合物的比较
(2S)-3-Hydroxy-4-oxopyrrolidine-2-carboxylic acid: Lacks the methyl group at the 5-position.
(2S)-5-Methyl-4-oxopyrrolidine-2-carboxylic acid: Lacks the hydroxyl group at the 3-position.
Uniqueness:
- The presence of both the hydroxyl and methyl groups in (2S)-3-Hydroxy-5-methyl-4-oxopyrrolidine-2-carboxylic acid provides unique reactivity and interaction profiles compared to its analogs. This makes it a valuable compound for specific applications in research and industry.
属性
分子式 |
C6H9NO4 |
|---|---|
分子量 |
159.14 g/mol |
IUPAC 名称 |
(2S)-3-hydroxy-5-methyl-4-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H9NO4/c1-2-4(8)5(9)3(7-2)6(10)11/h2-3,5,7,9H,1H3,(H,10,11)/t2?,3-,5?/m0/s1 |
InChI 键 |
FHOGLEJLRUUXHM-UYOWAHJXSA-N |
手性 SMILES |
CC1C(=O)C([C@H](N1)C(=O)O)O |
规范 SMILES |
CC1C(=O)C(C(N1)C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1H-Pyrrole, 2-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12874295.png)

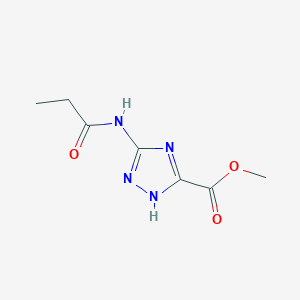
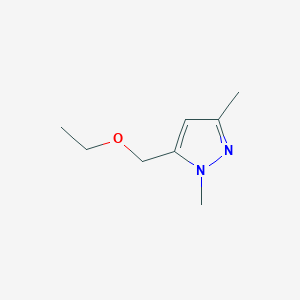


![14-oxaheptacyclo[15.8.0.02,11.03,8.04,24.012,16.020,25]pentacosa-1(17),3,5,8,10,12(16),18,20(25),21,23-decaene-13,15-dione](/img/structure/B12874317.png)

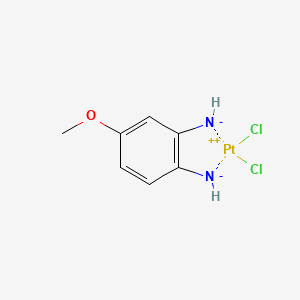
![(1R)-2'-(Di-p-tolylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12874326.png)
